(5-Cyclopropylfuran-2-yl)methanol
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Overview
Description
(5-Cyclopropylfuran-2-yl)methanol is an organic compound with the molecular formula C₈H₁₀O₂ It features a furan ring substituted with a cyclopropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylfuran-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cycloisomerization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropylfuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Cyclopropylfuran-2-carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
(5-Cyclopropylfuran-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyclopropylfuran-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The furan ring can participate in electron transfer reactions, while the cyclopropyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative with an aldehyde group, used as a platform chemical for various applications.
5-Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group, known for its use in biomass conversion.
Uniqueness
(5-Cyclopropylfuran-2-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of novel compounds with potentially enhanced biological and chemical activities .
Biological Activity
(5-Cyclopropylfuran-2-yl)methanol is an organic compound characterized by its unique cyclopropyl group attached to a furan ring. This structure imparts distinct steric and electronic properties, making it a compound of interest in various biological studies. The compound's potential biological activities are being explored in the context of medicinal chemistry, biochemistry, and pharmacology.
The molecular formula of this compound is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. Its IUPAC name reflects its structural components, and it can be represented by the following chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂O₂ |
Molecular Weight | 152.19 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C9H12O2/c10-6-8-4-5-9(11-8)7-2-1-3-7/h4-5,7,10H,1-3,6H2 |
InChI Key | YJTCSBOBNAIEEW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)C2=CC=C(O2)CO |
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Antimicrobial Properties
Studies have indicated that compounds containing furan rings exhibit antimicrobial activity. Preliminary investigations suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its effectiveness compared to established antibiotics is limited.
2. Antioxidant Activity
Furans are known for their antioxidant properties. Research suggests that this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This property could have implications for developing therapeutic agents against diseases associated with oxidative damage.
3. Enzyme Interaction
The compound has been studied for its ability to interact with specific enzymes. For instance, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways, which could lead to potential applications in drug design.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of this compound:
Study 1: Synthesis and Antimicrobial Testing
A study synthesized this compound and tested its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, suggesting potential as a lead compound for further development.
Study 2: Antioxidant Evaluation
In vitro assays were conducted to assess the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.
Study 3: Enzyme Inhibition Assay
The interaction of this compound with acetylcholinesterase was evaluated using spectrophotometric methods. The results showed that the compound could inhibit enzyme activity, indicating potential relevance in treating neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects likely involves specific interactions with molecular targets such as enzymes and receptors. This interaction can alter metabolic pathways or cellular signaling processes, leading to observable biological outcomes.
Properties
IUPAC Name |
(5-cyclopropylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEGHYOHUVKLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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